molecular formula C11H9N3O2 B3305445 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 923191-32-6

2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile

Cat. No. B3305445
CAS RN: 923191-32-6
M. Wt: 215.21 g/mol
InChI Key: CSMCQQCRZAHGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile” is a chemical compound with the linear formula C11H9N3O2 . It has a molecular weight of 215.213 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the benzoimidazole moiety, such as those synthesized from 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile, exhibit significant antimicrobial activities. These compounds have been found to be effective against a range of gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential as broad-spectrum antimicrobial agents (Abd El-Meguid, 2014).

Anticancer Agents

Derivatives of this compound have also been explored for their anticancer properties. Novel substituted imidazolidin-diones and thiazolidin-ones synthesized from this compound have shown potent in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer agents (Penthala et al., 2011).

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds using this compound as a precursor or core component. These efforts have led to the creation of new chemical entities with potential pharmacological applications, including the development of triazafulvalene systems (Uršič et al., 2010) and hydantoin esters with medicinal relevance (Tshiluka et al., 2022).

Positron Emission Tomography (PET) Imaging Agents

The compound and its analogues have been investigated as candidates for PET imaging agents, particularly for imaging metabotropic glutamate receptor subtype 5 (mGluR5). This application underscores the potential utility of these compounds in neuroimaging and the study of neurological disorders (Shimoda et al., 2016).

Drug Discovery and Development

The compound's derivatives are being studied for their role in drug discovery and development, particularly in the design of selective androgen receptor modulators and other pharmacologically active molecules. This research is crucial for the development of new therapeutics with improved efficacy and safety profiles (Nique et al., 2012).

Safety and Hazards

The safety and hazards of “2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile” are not fully documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-5-8-3-1-2-4-9(8)7-14-10(15)6-13-11(14)16/h1-4H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMCQQCRZAHGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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